

physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

<i>Compound of Interest</i>	
Compound Name:	4-bromo-1-cyclopropyl-1H-pyrazole
Cat. No.:	B569207

[Get Quote](#)

Technical Guide: 4-bromo-1-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **4-bromo-1-cyclopropyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Properties

This section summarizes the key physical and chemical identifiers and properties of **4-bromo-1-cyclopropyl-1H-pyrazole**.

Structural and Chemical Identifiers

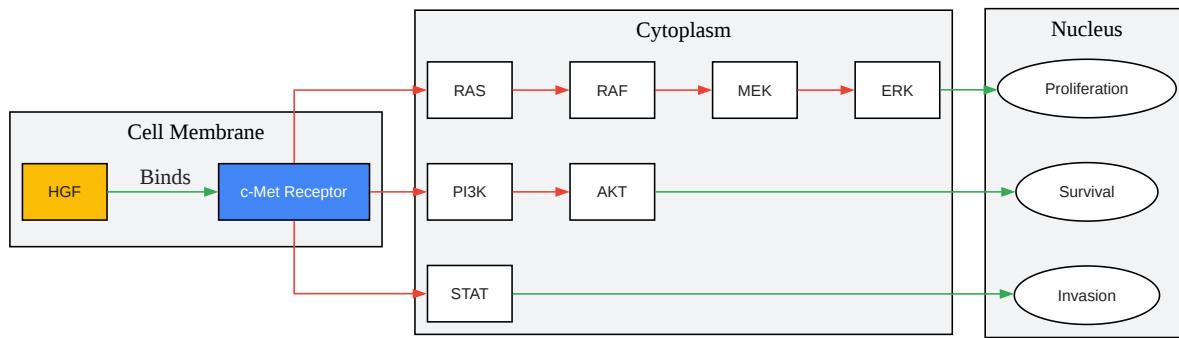
Identifier Type	Value
IUPAC Name	4-bromo-1-cyclopropylpyrazole[1]
CAS Number	1151802-23-1[1]
Molecular Formula	C ₆ H ₇ BrN ₂ [1]
Molecular Weight	187.04 g/mol [1]
Canonical SMILES	C1CC1N2C=C(C=N2)Br[1]
InChI	InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2[1]
InChIKey	PCWRBBLXAOCSC-UHFFFAOYSA-N[1]

Physicochemical Data

Property	Value	Source
Physical Form	Liquid	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	258.6 ± 13.0 °C at 760 mmHg	--INVALID-LINK--
Flash Point	110.2 ± 19.8 °C	--INVALID-LINK--
Purity	Typically ≥95% - 98%	--INVALID-LINK--, --INVALID-LINK--
Storage Temperature	2-8°C or Room Temperature	--INVALID-LINK--, --INVALID-LINK--

Computed Properties

Property	Value	Source
XLogP3	1.4	--INVALID-LINK--
Topological Polar Surface Area	17.8 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	0	--INVALID-LINK--
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Exact Mass	185.97926 Da	--INVALID-LINK--
Monoisotopic Mass	185.97926 Da	--INVALID-LINK--
Heavy Atom Count	9	--INVALID-LINK--


Reactivity and Biological Significance

4-bromo-1-cyclopropyl-1H-pyrazole serves as a valuable intermediate in organic synthesis. The bromine atom at the 4-position of the pyrazole ring is a key functional group, enabling various cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce molecular diversity.

In the context of drug development, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[2] Specifically, **4-bromo-1-cyclopropyl-1H-pyrazole** has been identified as an intermediate for the synthesis of triazolopyridazine c-Met kinase inhibitors for cancer treatment.^[3]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.^{[1][4]} These pathways are crucial for cell proliferation, survival, migration, and invasion.^{[1][5]} Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous cancers.^[6] Small molecule inhibitors targeting the c-Met kinase domain are therefore a key area of oncology research.

[Click to download full resolution via product page](#)

Figure 1: Simplified c-Met Signaling Pathway.

Experimental Protocols

While a specific protocol for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole** is not readily available in the searched literature, a representative procedure can be adapted from the synthesis of the closely related analog, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.[7] This common synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole.

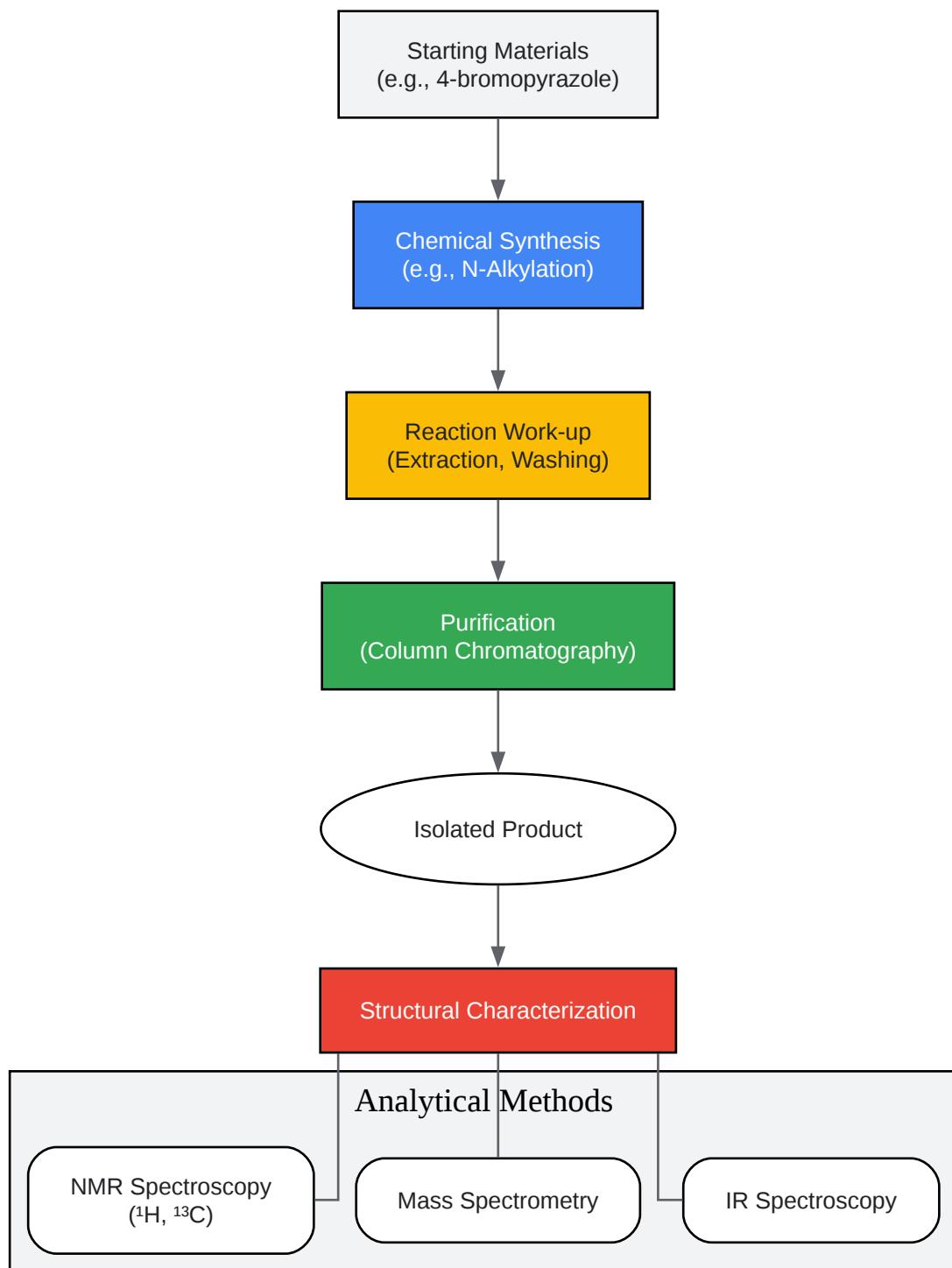
Representative Synthesis of N-Cyclopropyl Pyrazoles

Reaction: N-Alkylation of 4-bromo-1H-pyrazole.

Disclaimer: This protocol is based on the synthesis of a similar compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, and may require optimization for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole**.[7]

Materials:

- 4-bromo-1H-pyrazole
- (Bromomethyl)cyclopropane (or a suitable cyclopropyl electrophile)


- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
- To this suspension, add the cyclopropyl alkylating agent (e.g., (bromomethyl)cyclopropane, 1.0 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature for approximately 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to afford the pure **4-bromo-1-cyclopropyl-1H-pyrazole**.

General Experimental Workflow

The synthesis and characterization of a novel chemical entity like **4-bromo-1-cyclopropyl-1H-pyrazole** typically follows a standardized workflow to ensure the identity and purity of the final compound.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Chemical Synthesis and Characterization.

Safety Information

4-bromo-1-cyclopropyl-1H-pyrazole is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]
- 4. c-MET [abbviescience.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-bromo-1-cyclopropyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569207#physical-and-chemical-properties-of-4-bromo-1-cyclopropyl-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com